Benazepril Hydrochloride is the hydrochloride salt of benazepril, a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, benazepril is metabolized to its active form benazeprilat. Benazeprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Benazeprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
See also: Benazepril (has active moiety); Benazeprilat (has active moiety); Amlodipine besylate; benazepril hydrochloride (component of) ... View More ...
Benazepril hydrochloride
CAS No.: 86541-74-4
Cat. No.: VC21344834
Molecular Formula: C24H29ClN2O5
Molecular Weight: 460.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86541-74-4 |
---|---|
Molecular Formula | C24H29ClN2O5 |
Molecular Weight | 460.9 g/mol |
IUPAC Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 |
Standard InChI Key | VPSRQEHTHIMDQM-FKLPMGAJSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Appearance | White Solid |
Melting Point | 188-190°C |
Chemical Properties and Structure
Benazepril hydrochloride is a white to off-white crystalline powder with high solubility (>100 mg/mL) in water, ethanol, and methanol. The compound is chemically identified as benazepril 3-[[1-(ethoxy-carbonyl)-3-phenyl-(1S)-propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid monohydrochloride . It possesses an empirical formula of C24H28N2O5- HCl and a molecular weight of 460.96 . This salt form of benazepril serves as a prodrug that requires metabolic activation to exert its therapeutic effects.
Physical and Chemical Characteristics
Property | Description |
---|---|
Appearance | White to off-white crystalline powder |
Solubility | >100 mg/mL in water, ethanol, and methanol |
Chemical Formula | C24H28N2O5- HCl |
Molecular Weight | 460.96 |
Chemical Class | Angiotensin-converting enzyme inhibitor |
Pharmacological Category | Antihypertensive agent |
The structure of benazepril hydrochloride features a benzazepine ring system with an acetic acid moiety, which contributes to its specific binding characteristics with the angiotensin-converting enzyme. This structural arrangement is critical for its therapeutic efficacy as an ACE inhibitor.
Mechanism of Action
Benazepril hydrochloride functions primarily as a prodrug that undergoes hepatic cleavage of the ester group to form its active metabolite, benazeprilat . The compound's antihypertensive effects result from a complex cascade of physiological changes initiated by ACE inhibition.
Primary Pharmacodynamic Effects
Benazeprilat, the active metabolite, competes with angiotensin I for binding at the angiotensin-converting enzyme, effectively blocking the conversion of angiotensin I to angiotensin II . This inhibition produces several significant physiological effects:
-
Decreased plasma angiotensin II concentrations leading to reduced vasoconstriction
-
Diminished aldosterone secretion resulting in decreased sodium and water retention
-
Increased plasma renin activity due to removal of negative feedback inhibition
-
Elevated bradykinin levels contributing to vasodilation effects
While ACE inhibition represents the primary mechanism, research indicates that benazepril hydrochloride demonstrates antihypertensive efficacy even in patients with low-renin hypertension, suggesting potential additional mechanisms that remain to be fully elucidated . This comprehensive activity profile contributes to the compound's effectiveness in blood pressure management across diverse patient populations.
Pharmacokinetics
Distribution
Benazepril hydrochloride and its active metabolite benazeprilat exhibit extensive protein binding in circulation. Specifically, benazepril is 96.7% protein bound, while benazeprilat shows 95.3% protein binding as measured by equilibrium dialysis . Research indicates that this protein binding remains consistent regardless of age, hepatic function, or concentration within the therapeutic range of 0.24-23.6 μmol/L .
The volume of distribution for benazepril has been estimated at 203±69.9L in population pharmacokinetic studies . Animal studies have demonstrated that benazepril and its metabolites cross the blood-brain barrier only to an extremely limited extent . Some placental passage has been observed in pregnant rat studies, indicating potential for fetal exposure .
Metabolism
Benazepril hydrochloride undergoes extensive metabolism, with hepatic cleavage of the ester group representing the primary pathway for conversion to its pharmacologically active metabolite, benazeprilat . After administration, peak plasma concentrations of benazeprilat are reached within 1-2 hours in the fasting state and 2-4 hours in the non-fasting state .
Secondary metabolic pathways include glucuronidation, with both benazepril and benazeprilat forming glucuronide conjugates prior to elimination . The metabolism is nearly complete, with only trace amounts of unchanged benazepril detectable in urine samples following administration .
Elimination
Parameter | Value |
---|---|
Primary elimination route | Renal excretion |
Secondary elimination route | Biliary excretion (11-12%) |
Unchanged benazepril in urine | Trace amounts |
Benazeprilat in urine | ~20% |
Benazepril glucuronide in urine | ~4% |
Benazeprilat glucuronide in urine | ~8% |
Effective half-life (benazeprilat) | 10-11 hours |
Time to steady state | 2-3 days of once-daily dosing |
The elimination of benazepril hydrochloride and its metabolites occurs predominantly through renal excretion in subjects with normal renal function . Biliary (non-renal) excretion accounts for approximately 11-12% of benazeprilat elimination . The effective half-life of accumulation for benazeprilat following multiple dosing is 10-11 hours, resulting in steady-state concentrations after 2-3 days of once-daily administration .
Clinical Applications
Therapeutic Indications
Benazepril hydrochloride has received regulatory approval for several clinical indications based on substantial evidence from controlled clinical trials:
-
Management of hypertension (primary indication) - can be used as monotherapy or in combination with other antihypertensive agents, particularly thiazide diuretics
-
Treatment of heart failure - to improve cardiac function and reduce morbidity
-
Management of diabetic nephropathy - to slow disease progression and preserve renal function
The versatility of benazepril hydrochloride in addressing multiple related cardiovascular and renal conditions makes it a valuable agent in contemporary clinical practice.
Dosage Forms and Administration
Benazepril hydrochloride is available as oral tablets marketed under the brand name Lotensin and as generic formulations . The compound is manufactured in multiple strengths to facilitate appropriate dosing across different patient populations and indications:
The minimal effective once-daily dose has been established as 10 mg, with clinical studies investigating a dosage range of 10-80 mg . The dose-response relationship indicates that higher doses within this range produce greater blood pressure reductions, particularly when measured at morning trough levels .
Efficacy in Hypertension Management
Clinical Pharmacodynamics
Benazepril hydrochloride demonstrates a predictable antihypertensive effect profile across multiple clinical studies. After oral administration, blood pressure reduction begins within 1 hour, with peak effects observed between 2-4 hours post-dose . The duration of action is clinically significant, with antihypertensive effects persisting for 24 hours after a single dose .
In multiple-dose studies, once-daily administration of 20-80 mg decreased seated blood pressure (systolic/diastolic) by approximately 6-12/4-7 mmHg when measured 24 hours after dosing . Notably, the trough effects (measured at 24 hours) typically reach about 50% of the peak effects, providing sustained blood pressure control throughout the dosing interval .
Comparative Efficacy
Clinical research has established that benazepril hydrochloride demonstrates comparable efficacy to other established antihypertensive agents. In controlled trials, total daily doses of benazepril 20-40 mg showed similar effectiveness to:
Comparator Medication | Equivalent Daily Dose Range |
---|---|
Captopril | 50-100 mg |
Hydrochlorothiazide | 25-50 mg |
Nifedipine SR | 40-80 mg |
Propranolol | 80-160 mg |
These comparative findings from clinical research support benazepril hydrochloride as an effective option within the broader landscape of antihypertensive pharmacotherapy .
The incidence of symptomatic postural hypotension is infrequent in the general population but can occur in patients who are salt and/or volume depleted .
Pharmacodynamic Effects
Hemodynamic Effects
In hemodynamic studies conducted in dogs, the blood pressure reduction induced by benazepril hydrochloride was accompanied by a reduction in peripheral arterial resistance alongside an increase in cardiac output and renal blood flow, with minimal impact on heart rate . In human studies, single doses of benazepril caused an increase in renal blood flow without affecting glomerular filtration rate .
This hemodynamic profile offers advantages in treating hypertension by addressing peripheral resistance without negative impacts on cardiac function or renal perfusion. Additionally, by blocking the renin-angiotensin-aldosterone axis, benazepril administration tends to reduce the potassium loss typically associated with diuretic therapy, providing a beneficial effect in combination regimens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume